

# piroxicam and beta-cyclodextrin inclusion complex formation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |
|----------------------|-------------------|-----------|--|
| Compound Name:       | Piroxicam betadex |           |  |
| Cat. No.:            | B13784931         | Get Quote |  |

An In-depth Technical Guide on the Formation of Piroxicam and Beta-Cyclodextrin Inclusion Complexes

## **Abstract**

Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. [1] However, its clinical application is often hampered by its poor aqueous solubility, which leads to slow dissolution, delayed onset of action, and gastrointestinal side effects. [2][3][4] Inclusion complexation with beta-cyclodextrin ( $\beta$ -CD), a cyclic oligosaccharide, has emerged as a highly effective strategy to overcome these limitations. [1][2] This technical guide provides a comprehensive overview of the formation of piroxicam- $\beta$ -cyclodextrin inclusion complexes, detailing the underlying mechanisms, experimental preparation protocols, characterization techniques, and the resulting physicochemical improvements. Quantitative data are summarized in structured tables, and key processes are visualized using diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.

# Introduction to Piroxicam and Beta-Cyclodextrin

Piroxicam is an NSAID belonging to the oxicam class that functions by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever.[1] Its primary drawback is its low solubility in water and gastrointestinal fluids, which can slow its absorption and contribute to gastric irritation.[4][5]



Beta-cyclodextrin is a natural cyclic oligosaccharide composed of seven  $\alpha$ -D-glucopyranose units linked in a torus-like shape.[2] This unique structure features a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[6] This cavity allows  $\beta$ -CD to encapsulate "guest" molecules, such as poorly soluble drugs like piroxicam, forming non-covalent inclusion complexes.[6] The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, leading to:

- Enhanced Aqueous Solubility and Dissolution Rate: By encapsulating the hydrophobic drug, the hydrophilic exterior of the β-CD molecule improves its interaction with water, thereby increasing solubility and the speed of dissolution.[1][2][6]
- Improved Bioavailability: Faster dissolution leads to more rapid absorption of the drug in the gastrointestinal tract, increasing its bioavailability.[1]
- Reduced Gastrointestinal Irritation: The complexation reduces the direct contact of the drug with the gastric mucosa, leading to better gastrointestinal tolerability.[6][7]
- Increased Stability: The inclusion can protect the drug from degradation.[3]

# **Mechanism of Inclusion Complex Formation**

The formation of a piroxicam- $\beta$ -cyclodextrin complex is a dynamic equilibrium process governed by host-guest chemistry.[6] The hydrophobic piroxicam molecule acts as the "guest" and is encapsulated within the hydrophobic cavity of the "host"  $\beta$ -cyclodextrin molecule.[1][2] This interaction is non-covalent and driven primarily by the displacement of high-energy water molecules from the  $\beta$ -CD cavity and the establishment of favorable hydrophobic and van der Waals interactions.[6]

The stoichiometry of the complex, i.e., the molar ratio of piroxicam to  $\beta$ -CD, is a critical parameter. While a 1:1 complex is commonly formed, studies have also indicated the formation of 1:2 and 1:2.5 complexes, where one piroxicam molecule is associated with more than one  $\beta$ -CD molecule.[2][6][8] The commercially successful formulation, for instance, utilizes a 1:2.5 molar ratio to ensure optimal performance.[4][6] NMR studies have shown that the aromatic rings of the piroxicam molecule are the parts that are included within the  $\beta$ -CD cavity.[2]

Caption: Inclusion of Piroxicam into the β-Cyclodextrin cavity.



# **Experimental Protocols for Complex Preparation**

Several methods have been developed to prepare piroxicam-β-cyclodextrin inclusion complexes, each with its own advantages. The choice of method can influence the physicochemical properties and dissolution performance of the final product.[9]

## **Kneading Method**

This semi-solid state method involves intimately mixing piroxicam and β-cyclodextrin powders. A small amount of a suitable solvent (e.g., water or a water-alcohol mixture) is added to form a thick, homogeneous paste.[3] The paste is then kneaded for a specific period (e.g., 30 minutes), followed by drying under vacuum.[3][10]

#### Protocol:

- Accurately weigh piroxicam and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2.5).
- Thoroughly mix the powders in a mortar.
- Add a few drops of purified water or a water-methanol mixture to wet the powder and form a
  paste.
- Knead the paste vigorously for 30-45 minutes.
- Dry the resulting product in an oven or under vacuum at a controlled temperature (e.g., 25°C) for 24 hours.[3]
- Sieve the dried complex to obtain a uniform particle size.

## **Co-precipitation Method**

In this liquid-state method, both piroxicam and  $\beta$ -cyclodextrin are dissolved in a solvent, and the complex is then precipitated.

#### Protocol:

- Dissolve β-cyclodextrin in an aqueous solvent (e.g., 100 ml of water).[3]
- Dissolve piroxicam in a suitable organic solvent (e.g., 20 ml of ether or methanol).[3]



- Mix the two solutions and agitate them for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 28°C).[3]
- Induce precipitation by cooling the solution (e.g., in a refrigerator at 2°C).[3]
- Filter the precipitate, wash it with the organic solvent (e.g., ether), and dry it under vacuum. [3]

## **Solvent Evaporation Method**

This method involves dissolving both components in a common solvent, followed by the removal of the solvent to obtain the solid complex.

#### Protocol:

- Dissolve appropriate amounts of piroxicam and β-cyclodextrin in a suitable solvent, such as methanol.[3]
- Stir the solution for 24 hours at a controlled temperature (e.g., 28°C).[3]
- Evaporate the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting solid mass to remove any residual solvent.

## **Freeze-Drying (Lyophilization)**

Freeze-drying is often used to obtain a highly porous, amorphous product with a rapid dissolution rate.

#### Protocol:

- Dissolve piroxicam and β-cyclodextrin in an aqueous solution. An ammonia solution may be used to aid dissolution.[4]
- Freeze the solution rapidly using a dry ice/acetone bath or a freezer.
- Dry the frozen solution under high vacuum using a freeze-dryer. The water is removed by sublimation, directly converting from a solid to a vapor phase.



## **Spray-Drying**

This industrial-scale method produces fine, amorphous particles by atomizing a solution of the components into a stream of hot gas.

#### Protocol:

- Dissolve piroxicam and β-cyclodextrin (e.g., 1:2.5 molar ratio) in water at an elevated temperature (e.g., >70°C) in the presence of ammonium hydroxide to form a clear solution.
   [4]
- Feed the aqueous solution into the drying chamber of a spray-dryer through an atomizer.
- Introduce a stream of pre-heated drying gas (e.g., air) to evaporate the solvent from the droplets, forming dry powder particles.[4]
- Separate the dried powder from the moist gas stream.[4]

Caption: Workflow of common methods for preparing the inclusion complex.

# **Physicochemical Characterization Techniques**

To confirm the formation of the inclusion complex and to evaluate its properties, a combination of analytical techniques is employed.

# **Phase Solubility Studies**

This method, as described by Higuchi and Connors, is fundamental for determining the stoichiometry and the apparent stability constant (Kc) of the complex in solution.[9] An excess amount of piroxicam is added to aqueous solutions containing increasing concentrations of  $\beta$ -cyclodextrin. The mixtures are agitated until equilibrium is reached, and the concentration of dissolved piroxicam is measured, typically by UV-Vis spectroscopy. The resulting phase solubility diagram indicates the type of complex formed. An AL-type diagram, showing a linear increase in drug solubility with  $\beta$ -CD concentration, is indicative of a 1:1 soluble complex.[9][11]

# **Differential Scanning Calorimetry (DSC)**



DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For the piroxicam- $\beta$ -CD complex, the characteristic sharp endothermic peak corresponding to the melting point of crystalline piroxicam (around 200-205°C) disappears or shifts in the thermogram of the complex. This indicates that the drug is no longer present in its crystalline state and has been molecularly dispersed within the  $\beta$ -CD cavity, confirming complex formation.[6][12]

# X-ray Powder Diffraction (XRPD)

XRPD is used to analyze the crystalline structure of solids. Crystalline piroxicam exhibits a series of sharp, characteristic diffraction peaks.[3] In the diffractogram of a true inclusion complex, these peaks are absent or significantly reduced in intensity, replaced by a diffuse halo pattern. This demonstrates the formation of a new, amorphous solid phase, which is a key indicator of successful inclusion.[3][6][12]

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects changes in the vibrational modes of functional groups. Upon complexation, the characteristic absorption bands of piroxicam may shift, change in intensity, or disappear.[13] For example, changes in the bands corresponding to the aromatic rings or the C=O stretching of the amide group can indicate that these parts of the molecule are involved in the interaction with the β-CD cavity.[12][14]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides unequivocal evidence of inclusion complex formation in solution. By analyzing the chemical shifts of the protons of both piroxicam and  $\beta$ -CD, it is possible to determine which part of the guest molecule is inside the host's cavity. Significant changes in the chemical shifts of the inner protons of the  $\beta$ -CD cavity and the protons of piroxicam's aromatic rings confirm the inclusion.[2][8]





Click to download full resolution via product page

Caption: Workflow of analytical techniques for complex characterization.

# **Quantitative Data on Complex Properties**

The formation of the inclusion complex leads to quantifiable improvements in the physicochemical properties of piroxicam. The following tables summarize key data from various studies.

Table 1: Stability Constants and Stoichiometry of Piroxicam-Cyclodextrin Complexes



| Cyclodextrin<br>Type             | Method                 | Stoichiometry<br>(Piroxicam:CD<br>) | Stability<br>Constant (Kc)<br>(M <sup>-1</sup> ) | Reference |
|----------------------------------|------------------------|-------------------------------------|--------------------------------------------------|-----------|
| β-Cyclodextrin<br>(β-CD)         | Phase<br>Solubility    | 1:1                                 | 103.5                                            | [11]      |
| β-Cyclodextrin<br>(β-CD)         | UV-Vis<br>Spectroscopy | 1:1                                 | 24.75 - 69.35                                    | [15]      |
| β-Cyclodextrin<br>(β-CD)         | Phase Solubility       | 1:1                                 | -                                                | [16]      |
| β-Cyclodextrin<br>(β-CD)         | Fluorescence/N<br>MR   | 1:2                                 | -                                                | [8]       |
| Hydroxypropyl-β-<br>CD (HP-β-CD) | Phase Solubility       | 1:1                                 | -                                                | [16]      |

| Heptakis-[2,6-di-O-methyl]- $\beta$ -CD (DM- $\beta$ -CD) | Phase Solubility | 1:1 | Higher than  $\beta$ -CD & HP-  $\beta$ -CD |[12] |

Table 2: Enhancement of Piroxicam Solubility

| System             | Fold Increase in Solubility | Conditions                          | Reference |
|--------------------|-----------------------------|-------------------------------------|-----------|
| Piroxicam-β-CD     | 5.76                        | In presence of<br>15mM β-CD         | [16]      |
| Piroxicam-β-CD-PVP | 11.03                       | In presence of 15mM<br>β-CD and PVP | [16]      |

| Piroxicam Cocrystals +  $\beta$ -CD | Increased thermodynamic solubility | Increasing concentrations of  $\beta$ -CD |[17] |

Table 3: Enhancement of Piroxicam Dissolution Rate



| Preparation<br>Method               | Piroxicam:β-<br>CD Ratio | % Drug<br>Released<br>(Time) | Fold Increase<br>in Dissolution<br>Rate | Reference |
|-------------------------------------|--------------------------|------------------------------|-----------------------------------------|-----------|
| Kneading                            | 1:1                      | 98.7% (90 min)               | -                                       | [10]      |
| Kneading                            | 1:0.5, 1:1, 1:2          | -                            | Faster than pure<br>drug                | [10]      |
| Complex (IC2)                       | 1:1                      | 98.71% (180 s)               | -                                       | [18]      |
| Complex (IC3)                       | 1:2                      | Complete (200 s)             | -                                       | [18]      |
| β-CD Complex (1:2)                  | -                        | -                            | 13.21                                   | [16]      |
| HP-β-CD<br>Complex (1:2)            | -                        | -                            | 36.52                                   | [16]      |
| HP-β-CD-PVP<br>Complex<br>(1:2:0.3) | -                        | -                            | 72.42                                   | [16]      |

| Freeze-dried & Spray-dried (HP- $\beta$ -CD) | - | Most effective enhancement | - |[9] |

Table 4: Thermodynamic Parameters of Complexation

| Parameter                 | Value    | Interpretation                                                  | Reference |
|---------------------------|----------|-----------------------------------------------------------------|-----------|
| Gibbs Free Energy<br>(ΔG) | Positive | Non-spontaneous process (favored by energy input, e.g., mixing) | [3]       |
| Enthalpy (ΔH)             | Negative | Exothermic and spontaneous interaction                          | [3]       |

| Entropy ( $\Delta S$ ) | Negative | Increased order upon complex formation |[3] |



Note: Thermodynamic interpretations can vary between studies based on experimental conditions and calculation methods.

# Mechanism of Enhanced Bioavailability and Reduced Gastric Toxicity

The primary benefit of the piroxicam- $\beta$ -CD complex is the significant improvement in the drug's oral bioavailability. This is a direct consequence of the enhanced solubility and dissolution rate.

- Rapid Dissolution: The complex, being hydrophilic and amorphous, dissolves rapidly in the gastrointestinal fluids.[6]
- Dynamic Equilibrium: In solution, the complex exists in a dynamic equilibrium, continuously dissociating to release free piroxicam molecules.[6]
- Increased Concentration Gradient: The rapid dissolution creates a higher concentration of dissolved piroxicam at the absorption site (e.g., the intestinal epithelium), which drives faster absorption across the membrane.[1][6]
- Reduced Gastric Contact: Because the drug is absorbed more rapidly, primarily in the upper GI tract, its contact time with the gastric mucosa is minimized. This reduces the local irritation and damage associated with the crystalline form of the NSAID, leading to improved gastrointestinal tolerability.[6][7]





Click to download full resolution via product page

Caption: Enhanced dissolution and absorption of the complex vs. pure drug.

## Conclusion

The formation of an inclusion complex between piroxicam and beta-cyclodextrin is a well-established and highly effective approach to enhancing the therapeutic profile of this important NSAID. By leveraging the principles of host-guest chemistry, the complex overcomes the key limitations of piroxicam's poor water solubility. The resulting amorphous, hydrophilic complex exhibits significantly improved dissolution rates, leading to faster absorption, enhanced bioavailability, and a more rapid onset of analgesic action. Furthermore, the complexation strategy provides the crucial benefit of improved gastrointestinal safety by minimizing direct contact of the drug with the stomach lining. The various preparation and characterization methods detailed in this guide provide a robust framework for the development and quality



control of piroxicam-β-cyclodextrin formulations, underscoring its continued importance in modern drug delivery.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. EP1793862B1 A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 5. EP0449167A1 Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions Google Patents [patents.google.com]
- 6. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclolab.hu [cyclolab.hu]
- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inclusion of piroxicam into beta-cyclodextrin by means of supercritical carbon dioxide: thermal, spectroscopic and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. Study of the Inclusion Complexation of Piroxicam \beta Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]
- 16. eijppr.com [eijppr.com]
- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 18. jyoungpharm.org [jyoungpharm.org]
- To cite this document: BenchChem. [piroxicam and beta-cyclodextrin inclusion complex formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13784931#piroxicam-and-beta-cyclodextrin-inclusion-complex-formation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com